The compound 2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule that incorporates multiple functional groups and heterocycles. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent.
The compound can be classified under several categories:
The synthesis of 2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone typically involves several steps:
Technical details regarding the reaction conditions, solvents, and catalysts used are critical for optimizing yields and purities but are not extensively detailed in the available literature .
The molecular formula for this compound is , indicating it contains 20 carbons, 24 hydrogens, 4 nitrogens, and 1 oxygen atom. The molecular weight is approximately 352.43 g/mol.
The compound can participate in various chemical reactions typical for its functional groups:
Technical details regarding specific reaction conditions (temperature, pressure, catalysts) are essential for practical applications but are not fully covered in existing literature .
The mechanism of action for compounds like 2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone often involves interaction with biological targets such as enzymes or receptors.
Quantitative data on binding affinities and inhibition constants would provide deeper insights into its mechanism but are not readily available from current sources .
The physical properties of this compound include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and specific reactivity profiles would enhance understanding but are not extensively documented .
The compound holds potential applications in:
Ongoing research may reveal additional applications in areas such as agrochemicals or materials science based on its structural characteristics .
The synthesis of oxadiazole-piperidine hybrids follows convergent strategies that incorporate key pharmacophoric elements prior to molecular assembly. For 2-(pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone, a three-step sequence is employed:
Table 1: Key Intermediates in Hybrid Synthesis
Intermediate | Function | Optimal Yield |
---|---|---|
3-(o-Tolyl)-5-(chloromethyl)-1,2,4-oxadiazole | Electrophilic coupling partner | 85% |
1-(Piperidin-3-yl)-2-(pyridin-3-yl)ethan-1-one | Nucleophilic component | 76% [8] |
Hybrid scaffold before purification | Alkylation product | 78% |
Cyclocondensation efficiency critically determines oxadiazole ring purity and functional group tolerance. Key optimization parameters include:
Table 2: Cyclocondensation Optimization Parameters
Variable | Optimal Condition | Yield Improvement | Byproduct Reduction |
---|---|---|---|
Catalyst | CeCl₃·7H₂O (10 mol%) | 85% → 92% | 15% → 3% |
Temperature/Time | 140°C (MW)/15 min | 68% → 92% | 22% → 5% [6] |
Solvent | Anhydrous DMF | 73% vs. 58% (EtOH) | 12% vs. 29% (EtOH) |
Piperidine ring modification focuses on introducing the pyridinyl-ethanone pharmacophore while preserving secondary amine nucleophilicity for oxadiazole coupling:
Sustainable methodologies significantly improve the synthesis’s atom economy and reduce hazardous waste:
Table 3: Green Metrics Comparison for Hybrid Synthesis Steps
Synthetic Step | Conventional Method | Green Method | Improvement |
---|---|---|---|
Oxadiazole formation | DMF reflux, 8h (E-factor: 12.2) | Solvent-free milling, 0.5h (E-factor: 2.1) | Waste reduced 83% [6] |
Piperidine acylation | CH₂Cl₂, 0°C, 6h | H₂O/EtOH, RT, 2h (microwave) | Energy use reduced 70% |
N-Alkylation | CH₃CN, 60°C, 12h | Ethanol/H₂O (4:1), 80°C (MW), 20 min | Reaction time cut 90% |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: